1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions or reductive amination. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and are used in various therapeutic applications.
Pyrrolidinone derivatives: These compounds have a similar structure but differ in their chemical properties and biological activities.
The uniqueness of this compound lies in the combination of the pyrrolidine and triazole rings, which can provide a synergistic effect on its biological activities and applications.
Properties
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11-3-2-6(4-11)12-5-7(8(13)14)9-10-12/h5-6H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICOOWGEVZMJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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